Cas no 78513-08-3 (2-Oxiranemethanol,3-[(phenylmethoxy)methyl]-, 2-(4-nitrobenzoate), (2S,3R)-)
![2-Oxiranemethanol,3-[(phenylmethoxy)methyl]-, 2-(4-nitrobenzoate), (2S,3R)- structure](https://it.kuujia.com/scimg/cas/78513-08-3x500.png)
78513-08-3 structure
Nome del prodotto:2-Oxiranemethanol,3-[(phenylmethoxy)methyl]-, 2-(4-nitrobenzoate), (2S,3R)-
2-Oxiranemethanol,3-[(phenylmethoxy)methyl]-, 2-(4-nitrobenzoate), (2S,3R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Oxiranemethanol,3-[(phenylmethoxy)methyl]-, 2-(4-nitrobenzoate), (2S,3R)-
- (2S,3R)-(?)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester
- [(2S,3R)-3-(phenylmethoxymethyl)oxiran-2-yl]methyl 4-nitrobenzoate
- {3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate
- 2-oxirane<wbr>
- LogP
- DTXSID10583394
- SCHEMBL3195423
- (2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester
- (2S,3R)-(-)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoic acid ester, >=99.0% (sum of enantiomers, HPLC)
- AKOS015888858
- 78513-08-3
- {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate
-
- Inchi: InChI=1S/C18H17NO6/c20-18(14-6-8-15(9-7-14)19(21)22)24-12-17-16(25-17)11-23-10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m1/s1
- Chiave InChI: XBAOYRZETQXAAE-SJORKVTESA-N
- Sorrisi: C1=CC=C(C=C1)COCC2C(O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 343.10558726g/mol
- Massa monoisotopica: 343.10558726g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 8
- Complessità: 451
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 93.9Ų
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.7
Proprietà sperimentali
- Densità: 1.299
- Punto di fusione: 78-80 °C
- Punto di ebollizione: 509.5°C at 760 mmHg
- Punto di infiammabilità: 212.4°C
- Indice di rifrazione: 1.588
- Attività ottica: [α]20/D −34±1°, c = 0.5% in chloroform
2-Oxiranemethanol,3-[(phenylmethoxy)methyl]-, 2-(4-nitrobenzoate), (2S,3R)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: 22-24/25
- Termine di sicurezza:22-24/25
2-Oxiranemethanol,3-[(phenylmethoxy)methyl]-, 2-(4-nitrobenzoate), (2S,3R)- Letteratura correlata
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
78513-08-3 (2-Oxiranemethanol,3-[(phenylmethoxy)methyl]-, 2-(4-nitrobenzoate), (2S,3R)-) Prodotti correlati
- 115459-65-9((S)-Glycidyl 4-nitrobenzoate)
- 120-48-9(Benzoic acid, 4-nitro-,butyl ester)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
